molecular formula C18H17N5O2 B2671422 1-methyl-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1903864-73-2

1-methyl-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2671422
CAS No.: 1903864-73-2
M. Wt: 335.367
InChI Key: LUBMCCZERASGGF-UHFFFAOYSA-N
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Description

1-methyl-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Insights

The compound is part of a broader class of azetidine, pyrrolidine, and piperidine derivatives explored for their potential in pharmaceutical applications. These compounds, including triazole derivatives like the one , are recognized for their utility as selective receptor agonists, with implications in treating conditions such as migraines. The design of such molecules often leverages the structural features of azetidine and triazole rings to modulate biological activity and receptor selectivity, as highlighted in research by Habernickel (2001) (Habernickel, 2001).

Catalysis and Chemical Transformations

The compound's structural motifs, particularly the triazole and pyridine components, have been utilized in catalytic processes and chemical synthesis. For instance, triazolo[1,5-a]pyridines, which share a similar triazole incorporation as the compound of interest, have been synthesized through metal-free oxidative N-N bond formation. This process underscores the compound's relevance in facilitating novel synthetic routes and contributing to the development of biologically important heterocycles, as demonstrated by Zheng et al. (2014) (Zheng et al., 2014).

Antimicrobial Applications

Compounds featuring triazole and pyridine rings, similar to the one , have been investigated for their antimicrobial properties. The structural configuration of these compounds, including the presence of azetidine and triazole groups, contributes to their activity against various bacterial and fungal strains. This aspect of research points towards potential applications of the compound in developing new antimicrobial agents, as explored in studies like those by Prakash et al. (2011) (Prakash et al., 2011).

Photophysical Properties

The integration of triazole and pyridine units within the compound's structure is also of interest in materials science, particularly in the development of emissive materials. Such compounds have been examined for their photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The research conducted by Huang et al. (2016) (Huang et al., 2016) exemplifies this application, focusing on cationic Ir(III) complexes with azole-type ancillary ligands for enhanced blue emission.

Properties

IUPAC Name

1-methyl-3-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-21-9-5-8-15(17(21)24)18(25)22-10-14(11-22)23-12-16(19-20-23)13-6-3-2-4-7-13/h2-9,12,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBMCCZERASGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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